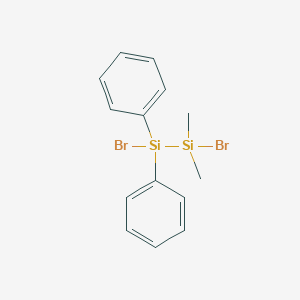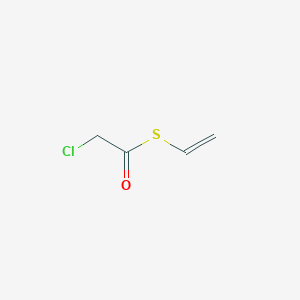
S-Ethenyl chloroethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Ethenyl chloroethanethioate: is an organic compound with the molecular formula C4H7ClOS It is a derivative of ethanethioic acid, where the hydrogen atom of the thiol group is replaced by an ethenyl group, and the hydrogen atom of the carboxyl group is replaced by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethenyl chloroethanethioate typically involves the reaction of ethanethioic acid with ethenyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: S-Ethenyl chloroethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed under an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines, alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Ethenyl chloroethanethioate is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules, which are valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the investigation of cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of S-Ethenyl chloroethanethioate involves its interaction with specific molecular targets. The ethenyl group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes, which are the basis for its biological effects.
Vergleich Mit ähnlichen Verbindungen
S-Ethyl ethanethioate: Similar in structure but lacks the ethenyl group, resulting in different reactivity and applications.
S-Methyl ethanethioate: Another derivative of ethanethioic acid with a methyl group instead of an ethenyl group.
S-Propyl ethanethioate: Contains a propyl group, leading to variations in physical and chemical properties.
Uniqueness: S-Ethenyl chloroethanethioate is unique due to the presence of both the ethenyl and chlorine groups This combination imparts distinct reactivity and allows for the formation of a wide range of derivatives
Eigenschaften
CAS-Nummer |
143088-19-1 |
|---|---|
Molekularformel |
C4H5ClOS |
Molekulargewicht |
136.60 g/mol |
IUPAC-Name |
S-ethenyl 2-chloroethanethioate |
InChI |
InChI=1S/C4H5ClOS/c1-2-7-4(6)3-5/h2H,1,3H2 |
InChI-Schlüssel |
FCFPTPVYKWSTEP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CSC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


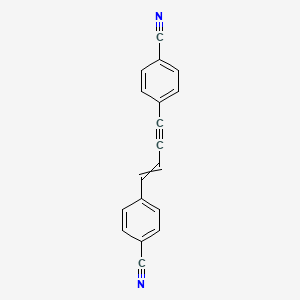
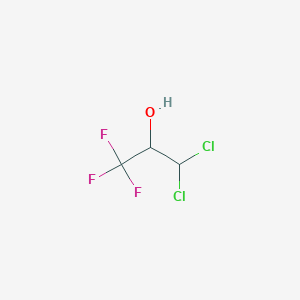
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
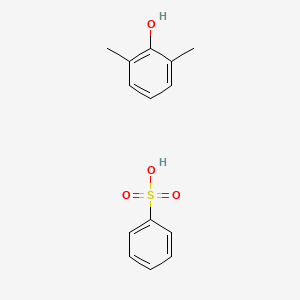

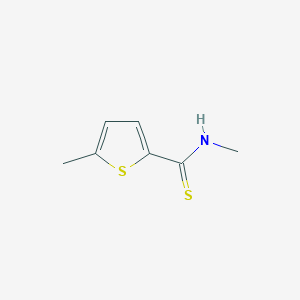
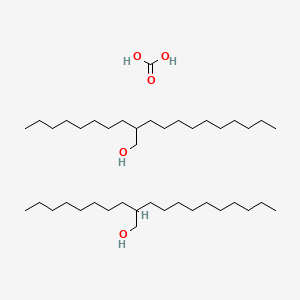
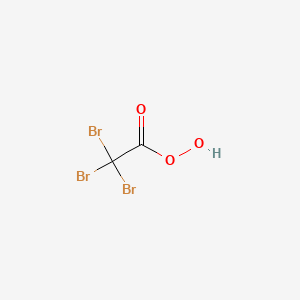
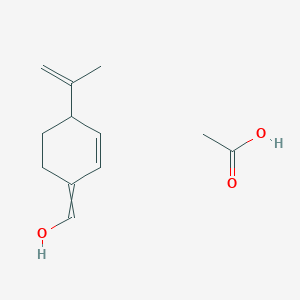
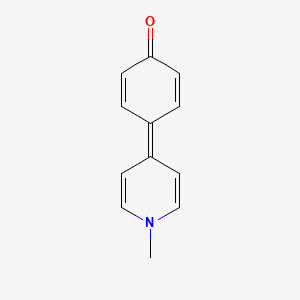
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
